

3-Isobutylisoxazole-5-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Isobutylisoxazole-5-carboxylic acid

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An In-depth Overview of a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Isobutylisoxazole-5-carboxylic acid**, a heterocyclic building block with significant potential in pharmaceutical synthesis. While specific large-scale manufacturing protocols and direct applications in the synthesis of widely marketed drugs like Tapentadol or Repaglinide are not extensively documented in publicly available literature, this document outlines its chemical properties based on known isoxazole chemistry, proposes detailed synthetic approaches, and explores its role as a valuable pharmaceutical intermediate.

Chemical Identity and Properties

3-Isobutylisoxazole-5-carboxylic acid, with the CAS Number 910321-93-6, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, a scaffold that is present in numerous biologically active compounds.^{[1][2][3]} The isobutyl group at the 3-position and the carboxylic acid moiety at the 5-position provide key functionalities for further chemical modifications in drug synthesis.

Table 1: Physicochemical Properties of **3-Isobutylisoxazole-5-carboxylic acid**

Property	Value	Source/Notes
CAS Number	910321-93-6	[4][5][6][7][8]
Molecular Formula	C ₈ H ₁₁ NO ₃	[4][5][7]
Molecular Weight	169.18 g/mol	[4][5]
Appearance	Off-white to pale yellow crystalline powder (Predicted)	Based on similar isoxazole carboxylic acids
Melting Point	Not available	Data not found in literature
Boiling Point	Not available	Data not found in literature
Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol (Predicted)	Based on general properties of carboxylic acids
pKa	~3-5 (Predicted)	Typical range for carboxylic acids

Note: Experimental data for melting point, boiling point, and exact solubility are not readily available in the surveyed literature. The provided information is based on general characteristics of similar chemical structures.

Synthesis of 3-Isobutylisoxazole-5-carboxylic Acid

While a specific, detailed industrial synthesis protocol for **3-Isobutylisoxazole-5-carboxylic acid** is not publicly documented, its synthesis can be approached through established methods for isoxazole ring formation. A common and versatile method is the cyclocondensation of a β -dicarbonyl compound with hydroxylamine.

Proposed Synthetic Pathway

A plausible synthetic route involves a two-step process starting from a suitable β -ketoester:

- Step 1: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate. This step involves the reaction of an isobutyl-substituted β -ketoester, such as ethyl 4-methyl-2-oxohexanoate, with hydroxylamine. The reaction proceeds via a condensation reaction to form an oxime, followed by an intramolecular cyclization to yield the isoxazole ring.
- Step 2: Hydrolysis to **3-Isobutylisoxazole-5-carboxylic acid**. The resulting ester, ethyl 3-isobutylisoxazole-5-carboxylate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.^{[9][10]}



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Caption: Proposed synthesis of **3-Isobutylisoxazole-5-carboxylic acid**.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols based on general literature procedures for the synthesis of similar isoxazole derivatives. These should be considered as a starting point for optimization in a laboratory setting.

Experiment 1: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate

- Materials:
 - Ethyl 4-methyl-2-oxohexanoate (1 equivalent)
 - Hydroxylamine hydrochloride (1.2 equivalents)
 - Sodium acetate (1.5 equivalents)
 - Ethanol
 - Water
- Procedure:

- Dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.
- Add ethyl 4-methyl-2-oxohexanoate to the solution dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain ethyl 3-isobutylisoxazole-5-carboxylate.

Experiment 2: Hydrolysis of Ethyl 3-Isobutylisoxazole-5-carboxylate

- Materials:
 - Ethyl 3-isobutylisoxazole-5-carboxylate (1 equivalent)
 - Lithium hydroxide or Sodium hydroxide (2 equivalents)
 - Tetrahydrofuran (THF)
 - Water
 - 1N Hydrochloric acid
- Procedure:
 - Dissolve ethyl 3-isobutylisoxazole-5-carboxylate in a mixture of THF and water.
 - Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature.

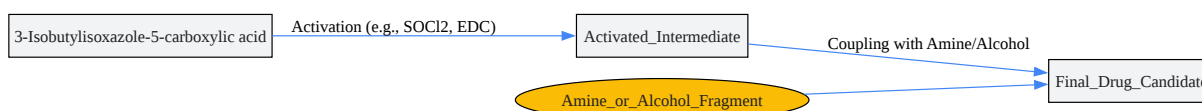
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the THF under reduced pressure.
- Acidify the aqueous solution to pH 2-3 with 1N HCl.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield **3-Isobutylisoxazole-5-carboxylic acid**.

Role as a Pharmaceutical Intermediate

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticonvulsant agents.[1][2][3] The carboxylic acid group serves as a versatile handle for forming amide bonds, a common linkage in many pharmaceutical compounds.

While direct evidence of **3-Isobutylisoxazole-5-carboxylic acid**'s use in the synthesis of specific blockbuster drugs was not found in the public domain, its structure suggests its potential as a key intermediate in the synthesis of complex molecules. The isobutyl group can contribute to lipophilicity and van der Waals interactions with biological targets, while the isoxazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding.

The general workflow for utilizing such an intermediate in drug synthesis is outlined below:



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Caption: General workflow for drug synthesis using the title compound.

Spectroscopic Analysis (Predicted)

No specific spectroscopic data for **3-Isobutylisoxazole-5-carboxylic acid** has been published. However, characteristic signals can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristic Signals
^1H NMR	<p>~10-13 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.</p> <p>~6.5-7.0 ppm (s, 1H): Proton on the isoxazole ring.</p> <p>~2.6 ppm (d, 2H): Methylene protons (-CH₂-) of the isobutyl group.</p> <p>~2.0 ppm (m, 1H): Methine proton (-CH-) of the isobutyl group.</p> <p>~0.9 ppm (d, 6H): Methyl protons (-CH₃) of the isobutyl group.</p>
^{13}C NMR	<p>~160-170 ppm: Carboxylic acid carbonyl carbon (-COOH).</p> <p>~160-175 ppm: C3 and C5 carbons of the isoxazole ring.</p> <p>~100-110 ppm: C4 carbon of the isoxazole ring.</p> <p>~35-45 ppm: Methylene carbon (-CH₂-) of the isobutyl group.</p> <p>~25-30 ppm: Methine carbon (-CH-) of the isobutyl group.</p> <p>~20-25 ppm: Methyl carbons (-CH₃) of the isobutyl group.</p>
IR (cm ⁻¹)	<p>~2500-3300 (broad): O-H stretch of the carboxylic acid.</p> <p>~1700-1725 (strong): C=O stretch of the carboxylic acid.</p> <p>~1600, ~1470: C=N and C=C stretching of the isoxazole ring.</p>
Mass Spec (EI)	<p>M⁺ at m/z 169. Fragments corresponding to the loss of -COOH (m/z 124) and isobutyl group.</p>

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Conclusion

3-Isobutylisoxazole-5-carboxylic acid represents a valuable building block for the synthesis of novel pharmaceutical compounds. Its bifunctional nature, combining a modifiable carboxylic acid group with a biologically relevant isoxazole core, makes it an attractive starting material for generating diverse chemical libraries for drug discovery. While its application in the synthesis of specific, currently marketed drugs is not explicitly detailed in the public literature, the general synthetic methodologies and the known importance of the isoxazole scaffold underscore its potential for future drug development endeavors. Further research into its synthesis optimization and exploration of its utility in creating new chemical entities is warranted.

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Phone: (601) 213-4426

Email: info@benchchem.com